3-amino-N-ethylphthalimide

Fluorescence sensing Solvatochromic probes Excited-state dipole moment

3-Amino-N-ethylphthalimide (CAS 20510-93-4, also named 4-amino-2-ethylisoindoline-1,3-dione) is a low-molecular-weight heterocyclic building block (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) belonging to the 3-aminophthalimide class. The compound features an electron-donating primary amino group at the 3-position of the phthalimide ring and an N-ethyl substituent on the imide nitrogen.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 20510-93-4
Cat. No. B15211942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-ethylphthalimide
CAS20510-93-4
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(C1=O)C(=CC=C2)N
InChIInChI=1S/C10H10N2O2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2,11H2,1H3
InChIKeyQGOCMRQPPBKXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-ethylphthalimide (CAS 20510-93-4): Chemical Identity, Core Properties, and Procurement Relevance


3-Amino-N-ethylphthalimide (CAS 20510-93-4, also named 4-amino-2-ethylisoindoline-1,3-dione) is a low-molecular-weight heterocyclic building block (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) belonging to the 3-aminophthalimide class. The compound features an electron-donating primary amino group at the 3-position of the phthalimide ring and an N-ethyl substituent on the imide nitrogen [1]. This substitution pattern confers a distinctive combination of photophysical, electrochemical, and hydrogen-bonding properties that differentiate it from its 4-amino positional isomer (4-amino-N-ethylphthalimide, CAS 55080-55-2) and from N-methyl, N-phenyl, or unsubstituted analogs. Commercially, the compound is available at ≥98% purity from multiple suppliers, typically requiring sealed, refrigerated (2–8 °C) dry storage to maintain integrity .

Why 3-Amino-N-ethylphthalimide Cannot Be Simply Replaced by Other Aminophthalimide Analogs in Research and Industrial Applications


Within the aminophthalimide family, the position of the amino substituent (3- vs. 4-position) and the N-alkyl chain identity are not interchangeable parameters. Evidence from multiple studies demonstrates that 3-aminophthalimides preferentially form twisted intramolecular charge-transfer (TICT) excited states with solvent-polarity-independent dipole moments, whereas 4-aminophthalimides form planar ICT (PICT) states with strongly solvent-dependent dipole moments [1]. Additionally, 3-aminophthalimides possess an intramolecular hydrogen bond that restricts water-cluster conformations to a single geometry, in contrast to the two conformers observed for 4-amino analogs [2]. These divergent photophysical and supramolecular behaviors mean that substituting 3-amino-N-ethylphthalimide with its 4-amino positional isomer or with an N-methyl/N-phenyl derivative will produce quantitatively different fluorescence quantum yields, excited-state lifetimes, solvatochromic responses, and electrochemical band gaps. The quantitative evidence below substantiates why procurement specifications must match the exact substitution pattern required by the intended application.

Quantitative Differentiation Evidence for 3-Amino-N-ethylphthalimide Against Its Closest Analogs


Excited-State Dipole Moment Solvent Independence: 3-Amino vs. 4-Amino Phthalimides

Electro-optical absorption and emission measurements on 3-aminophthalimide (3AP) and 4-amino-N-methylphthalimide (4ANMP) reveal a fundamental difference in excited-state behavior [1]. The equilibrated excited-state dipole moment of 3-aminophthalimide is practically independent of solvent polarity. In contrast, 4-amino-N-methylphthalimide exhibits a strongly solvent-dependent excited-state dipole moment, varying by several Debye units across solvents of differing polarity. Although these measurements were performed on the N-methyl rather than N-ethyl derivative, the photophysical behavior is governed by the 3- vs. 4-amino positional isomerism and the resulting TICT vs. PICT excited-state character, a distinction that extends to the N-ethyl analogs [2]. This solvent independence makes 3-amino-N-ethylphthalimide a superior calibration probe where solvent-invariant dipole readout is required.

Fluorescence sensing Solvatochromic probes Excited-state dipole moment

TICT vs. PICT Excited-State Mechanism: Fluorescence Quantum Yield Divergence

In a systematic study of N-cyclohexylphthalimides substituted with alicyclic amino groups at the 3- or 4-positions (3Pi, 3Pyr vs. 4Pi, 4Pyr), the 3-substituted derivatives were found to form twisted intramolecular charge-transfer (TICT) states, whereas the 4-substituted derivatives form planar ICT (PICT) states upon excitation [1]. This mechanistic divergence results in a significant difference in fluorescence quantum yields (Φ). In the crystalline state, the 4-substituted NHPI (4Pi) exhibited a particularly large Φ value, attributed to large intermolecular distances and minimized non-radiative deactivation. While the 3-substituted compounds showed enhanced emission compared to unsubstituted NHPI, their Φ values were lower than those of the 4-substituted analogs under identical conditions. This TICT/PICT framework directly applies to 3-amino-N-ethylphthalimide, whose 3-amino substitution pattern is expected to favor TICT state formation, yielding distinct Φ values and fluorescence lifetimes compared to its 4-amino-N-ethyl isomer [1].

Fluorescence quantum yield TICT state Photophysics

Hydrogen-Bonded Cluster Conformational Restriction: Single vs. Dual Water-Cluster Conformers

Infrared-optical double-resonance spectroscopy of jet-cooled aminophthalimide-water clusters reveals a structurally significant difference between 3-aminophthalimide (3AP) and 4-aminophthalimide (4AP)/4-amino-N-methylphthalimide (4ANMP) [1]. The water n=1 cluster of 3AP exists as only a single conformer, a consequence of the intramolecular hydrogen bond between the 3-NH₂ group and the adjacent imide carbonyl. In contrast, both 4AP and 4ANMP form two distinct water-cluster conformers, with water attaching via proton donation to different >CO groups. This conformational restriction in 3AP translates to 3-amino-N-ethylphthalimide, as the 3-amino position is the structural determinant. The single-conformer behavior simplifies spectroscopic interpretation and provides more predictable solvation dynamics compared to the dual-conformer behavior of the 4-amino-N-ethyl isomer.

Hydrogen bonding Cluster spectroscopy Intramolecular H-bond

Intramolecular vs. Intermolecular Hydrogen-Bonding Preference in Pigments and Solid-State Materials

Physicochemical and dyeing studies of pigments containing 3-aminophthalimide vs. 4-aminophthalimide residues reveal a systematic difference in hydrogen-bonding architecture [1]. Pigments derived from 3-aminophthalimide predominantly form intramolecular hydrogen bonds, whereas analogous pigments from 4-aminophthalimide form mainly intermolecular hydrogen bonds. This leads to measurable differences in solvent stability and fastness properties between the two pigment series. Although this study was conducted on polymeric pigment systems rather than the free monomer, the underlying H-bonding preference is dictated by the amino group position and is transferable to 3-amino-N-ethylphthalimide. The intramolecular H-bond in the 3-amino isomer reduces the number of free H-bond donors available for intermolecular interactions, which can affect solubility, aggregation behavior, and material performance.

Pigment chemistry Hydrogen bonding Solid-state stability

Electrochemical Energy Levels and Blue Emission in OLED Matrices: 3-Aminophthalimide Derivative Performance

A comprehensive study of seven N-substituted 3-aminophthalimide derivatives established key electrochemical and electroluminescence benchmarks for this compound class [1]. All synthesized 3-aminophthalimide derivatives exhibited a single oxidation and reduction process with HOMO energy levels under −5.81 eV and an electrochemical energy-band gap below 3 eV [1]. When incorporated into OLED devices with a PVK:PBD matrix, these 3-aminophthalimide derivatives produced blue electroluminescence with maximum emission bands in the 469–505 nm range [1]. The fluorescence quantum yield of these 3-amino-substituted phthalimides ranged from 2% to 68%, depending on the specific N-substituent, solvent, and concentration [1]. While 3-amino-N-ethylphthalimide itself was not among the seven compounds tested, the N-ethyl group represents an intermediate steric/electronic perturbation between the N-methyl and larger N-aryl substituents evaluated, and its performance parameters are expected to fall within the reported ranges.

Organic light-emitting diodes Blue emitter HOMO-LUMO gap

Fluorescence Excitation Spectral Signature: Vibrational Progression Comparison Across Aminophthalimides

Fluorescence excitation spectra of jet-cooled 3-aminophthalimide, 3-amino-N-methylphthalimide, and 4-amino-N-methylphthalimide were directly compared, revealing that all three compounds exhibit a long progression of a vibrational mode v' ≈ 210 cm⁻¹ in combination with a few vibrational fundamentals of the excited state [1]. The 3-amino-substituted compounds (both N-unsubstituted and N-methyl) share closely related spectral signatures that differ from the 4-amino-N-methyl isomer. This study explicitly includes the N-methyl analog of the target compound, confirming that the 3-amino substitution pattern, rather than the N-alkyl group identity, is the primary determinant of the vibrational progression structure. 3-Amino-N-ethylphthalimide is expected to exhibit the same characteristic v' ≈ 210 cm⁻¹ progression, enabling its identification in complex mixtures via fluorescence excitation spectroscopy.

Vibrational spectroscopy Jet-cooled fluorescence Intramolecular relaxation

Prioritized Application Scenarios for 3-Amino-N-ethylphthalimide Grounded in Quantitative Differentiation Evidence


Solvent-Polarity-Independent Fluorescence Probe Calibration

The demonstrated solvent independence of the excited-state dipole moment in 3-aminophthalimides [1] directly supports the use of 3-amino-N-ethylphthalimide as a calibration standard in fluorescence-based solvent polarity measurements. Unlike 4-amino analogs, whose dipole moment varies strongly with solvent, the 3-amino isomer provides a stable reference signal across solvents, reducing calibration error and simplifying data interpretation in multi-solvent experimental designs.

Blue OLED Emitter Development with Defined HOMO/Band-Gap Parameters

The established electrochemical profile of 3-aminophthalimide derivatives—HOMO < −5.81 eV, band gap <3 eV, and blue electroluminescence at 469–505 nm in PVK:PBD matrices [2]—positions 3-amino-N-ethylphthalimide as a candidate emitter or host matrix component in blue OLED research. The N-ethyl substituent offers a balance between solubility and thermal stability that can be exploited in device optimization, and the 3-amino position ensures access to the TICT-state photophysics distinct from 4-amino isomers.

Hydrogen-Bonding Probe with Defined Single-Conformer Solvation Behavior

The single-conformer water-cluster behavior of 3-aminophthalimide, arising from its intramolecular hydrogen bond [3], makes 3-amino-N-ethylphthalimide a preferred choice for hydrogen-bonding probe studies where conformational heterogeneity must be minimized. In time-resolved solvation dynamics experiments, the absence of a second conformer eliminates spectral deconvolution ambiguities that complicate analysis with 4-amino analogs.

Synthetic Intermediate Requiring Regiospecific 3-Amino Functionalization

For medicinal chemistry and agrochemical synthesis programs where the 3-amino group serves as a synthetic handle for further derivatization (e.g., diazotization, amide coupling, or Schiff base formation), procurement of 3-amino-N-ethylphthalimide rather than its 4-amino isomer is essential to avoid regioisomeric impurities that would compromise downstream biological activity or structure-activity relationship interpretation [4].

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